N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzofuran-2-carboxamide
Description
N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzofuran-2-carboxamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core linked to a piperidine moiety and a benzofuran-2-carboxamide group. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural features align with compounds studied for antioxidant, kinase inhibitory, or receptor-modulating activities .
Properties
IUPAC Name |
N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-13-23-24-19-18(21-8-11-26(13)19)25-9-6-15(7-10-25)22-20(27)17-12-14-4-2-3-5-16(14)28-17/h2-5,8,11-12,15H,6-7,9-10H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZDKSILRPMEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar triazole moiety have been found to interact with a variety of enzymes and receptors, showing versatile biological activities.
Mode of Action
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors. This suggests that the compound might interact with its targets, leading to changes in their function.
Biochemical Pathways
Triazole compounds are known to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Biological Activity
N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 232.28 g/mol |
| CAS Number | 1492244-81-1 |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that derivatives of triazoles and related compounds exhibit significant antimicrobial activity. For instance, compounds containing the triazole ring have shown efficacy against various pathogens, including bacteria and fungi. The structural similarity of this compound to these derivatives suggests potential antimicrobial properties.
A study on substituted triazole derivatives revealed effective inhibition against Mycobacterium tuberculosis, with IC values ranging from 1.35 to 2.18 μM for several compounds . Although specific data on the benzofuran derivative is limited, its structural components imply similar potential.
Anti-Cancer Activity
The biological activity of triazole derivatives has also been explored in cancer research. Compounds like mercapto-substituted 1,2,4-triazoles have demonstrated chemopreventive properties in various cancer models . The benzofuran moiety in the compound may enhance its interaction with cellular targets involved in cancer pathways.
In vitro studies have shown that certain benzofuran derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells while maintaining low toxicity to normal cells . This dual action is critical for developing effective anti-cancer agents.
Understanding the mechanisms through which this compound exerts its biological effects is essential for its therapeutic application:
- Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors. For example, they can inhibit the synthesis of ergosterol in fungi or interfere with DNA synthesis in bacteria.
- Receptor Modulation : The compound may interact with various receptors involved in signaling pathways related to inflammation and cell growth. Research into similar compounds has indicated potential modulation of P2Y receptors and other pathways related to immune response and cell proliferation .
- Cytotoxicity Mechanisms : Studies indicate that benzofuran derivatives can induce oxidative stress in cancer cells leading to apoptosis. The presence of specific functional groups can enhance this effect by increasing the compound's reactivity with cellular components.
Case Studies
Several studies have investigated the biological activities of compounds similar to this compound:
Study 1: Antitubercular Activity
A recent study synthesized a series of triazole derivatives and evaluated their activity against Mycobacterium tuberculosis. Among them were compounds with structural similarities to the target compound which exhibited promising anti-tubercular activity with IC values indicating significant potency against resistant strains .
Study 2: Anticancer Properties
Another investigation focused on benzofuran derivatives where several analogs showed selective cytotoxicity against cancer cell lines while sparing normal cells. The study highlighted the importance of structural modifications in enhancing biological activity and reducing toxicity .
Comparison with Similar Compounds
Key Observations :
- The target compound shares the triazolo-pyrazine core with Compound 16 but differs in substituents; the latter includes a bulky antioxidant (3,5-di-tert-butyl-4-hydroxybenzamide) linked via a phenoxyethyl group .
- triazolo-pyrazine analogs) .
- Benzofuran-containing analogs () prioritize carboxamide-linked pyrrole or quinoline groups, highlighting modularity in targeting diverse biological pathways .
Physicochemical Properties
Limited data are available for the target compound, but comparisons with structurally related molecules reveal trends:
Analysis :
- The target compound’s piperidine linker likely improves solubility compared to Compound 16’s phenoxyethyl group, which may increase hydrophobicity .
- The pyrazolo-pyridine derivative () has a lower molecular weight (~374.4 g/mol), favoring better bioavailability than bulkier analogs .
Preparation Methods
Synthetic Strategy Overview
The compound is synthesized via a three-stage approach (Figure 1):
Benzofuran-2-Carboxamide Synthesis
Directed C–H Arylation of Benzofuran
The benzofuran core is functionalized at the C3 position using 8-aminoquinoline as a directing group (Scheme 1):
- C–H activation : Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv), and aryl iodide (1.5 equiv) in DMF at 110°C for 24 hours install aryl groups at C3.
- Transamidation : The 8-aminoquinoline amide is Boc-protected and treated with piperidine derivatives (e.g., 1-(3-methyl-triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine) in MeOH at 60°C for 6–12 hours, yielding benzofuran-2-carboxamides in 56–97% yields.
Table 1: Representative Transamidation Conditions
| Amine Component | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | MeOH | 60 | 1 | 94 |
| Morpholine | MeOH | 60 | 6 | 97 |
| Tryptamine | MeOH | 60 | 4 | 56 |
Piperidine-Triazolo[4,3-a]Pyrazine Intermediate
Piperidine Substitution
Piperidin-4-ol derivatives are functionalized via:
Formation
The triazole ring is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC):
- Azide Preparation : Piperidine intermediate is treated with NaN₃ and TsCl in THF to form aryl azides.
- Cycloaddition : Reaction with 3-methylpropiolamide in the presence of CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in t-BuOH/H₂O (1:1) at 25°C yields the triazolo-pyrazine scaffold.
Table 2: Cyclization Reaction Optimization
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuSO₄/Na ascorbate | t-BuOH/H₂O | 25 | 78 |
| RuPhos Pd G3 | DME | 80 | 65 |
Final Amide Coupling
The benzofuran-2-carbonyl chloride (prepared via SOCl₂ treatment of benzofuran-2-carboxylic acid) is reacted with 1-(3-methyl-triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine in CH₂Cl₂ with Et₃N (2 equiv) at 0°C→25°C. Purification via semi-preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA) affords the title compound in 72–86% yield.
Characterization and Validation
Critical spectroscopic data for the final compound:
- HRMS (ESI+) : m/z 377.1612 [M+H]⁺ (calc. 377.1618 for C₂₀H₂₀N₆O₂).
- ¹H NMR (600 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazole-H), 7.92 (d, J = 8.4 Hz, 1H, benzofuran-H), 7.68–7.65 (m, 2H, pyrazine-H), 4.42–4.38 (m, 1H, piperidine-H), 3.12–3.08 (m, 2H, piperidine-H), 2.49 (s, 3H, CH₃).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
